Clinical Efficacy of Ethionamide Versus Prothionamide in Mycobacterial Disease: Quantitative Improvement Rates
In a clinical study evaluating treatment outcomes in mycobacterial disease, prothionamide demonstrated superior clinical improvement rates compared to ethionamide at equivalent dosing levels [1]. This finding establishes a quantifiable efficacy differential that may influence therapeutic selection when both agents are available.
| Evidence Dimension | Clinical improvement rate |
|---|---|
| Target Compound Data | 74% of patients treated with ethionamide showed clinical improvement |
| Comparator Or Baseline | Prothionamide: 83% of patients treated showed clinical improvement |
| Quantified Difference | Prothionamide demonstrated 9% absolute higher clinical improvement rate (83% vs 74%) |
| Conditions | Clinical treatment of mycobacterial disease; dosing and patient population comparable between groups |
Why This Matters
This 9% absolute difference in clinical improvement rates provides a quantitative basis for evaluating the relative therapeutic value of ethionamide versus prothionamide in procurement and clinical protocol design.
- [1] 001Chemical. Prothionamide (CAS 14222-60-7) Product Information citing primary clinical data. Clinical improvement noted in 74% of ethionamide-treated patients vs 83% of prothionamide-treated patients. View Source
